molecular formula C11H19NO5 B1524296 cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid CAS No. 1006891-33-3

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid

Cat. No.: B1524296
CAS No.: 1006891-33-3
M. Wt: 245.27 g/mol
InChI Key: TXFHSATYMSUPRM-SFYZADRCSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds containing both protective groups and functional substituents. According to PubChem chemical databases, the compound is officially designated as (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid, reflecting the current International Union of Pure and Applied Chemistry preference for the term "oxane" over "tetrahydropyran". The molecular formula C₁₁H₁₉NO₅ indicates a molecular weight of 245.27 grams per mole, with the structural composition encompassing eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms.

The systematic name construction follows the International Union of Pure and Applied Chemistry hierarchical approach, beginning with the oxane ring as the parent structure, followed by positional numbering that identifies the carboxylic acid at position 4 and the protected amino group at position 3. The stereochemical descriptors (3R,4R) specify the absolute configuration at both chiral centers, confirming the cis-relationship between the two functional groups. Alternative nomenclature systems recognize this compound under several synonymous designations, including cis-3-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid and cis-3-tert-Butoxycarbonylamino-tetrahydro-pyran-4-carboxylic acid.

The Chemical Abstracts Service registry number 1006891-33-3 provides unambiguous identification within chemical databases, while the International Chemical Identifier key TXFHSATYMSUPRM-SFYZADRCSA-N offers a unique digital fingerprint for computational applications. The Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1C(=O)O explicitly defines the three-dimensional arrangement and connectivity, incorporating stereochemical information through the @ symbols that designate the R-configuration at both chiral centers.

Nomenclature Parameter Designation Reference Standard
International Union of Pure and Applied Chemistry Name (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid International Union of Pure and Applied Chemistry 2019
Molecular Formula C₁₁H₁₉NO₅ PubChem 2.1
Molecular Weight 245.27 g/mol Computed Standard
Chemical Abstracts Service Number 1006891-33-3 Registry Database
International Chemical Identifier Key TXFHSATYMSUPRM-SFYZADRCSA-N International Chemical Identifier 1.0.5

Molecular Architecture: Stereochemical Configuration and Ring Conformation

The molecular architecture of this compound exhibits characteristic features that define its three-dimensional structure and conformational behavior. The tetrahydropyran ring system adopts a chair conformation analogous to cyclohexane, with conformational mobility characterized by an energy barrier for ring flipping of approximately 10 kilocalories per mole, similar to other six-membered saturated rings. Nuclear magnetic resonance studies of tetrahydropyran systems demonstrate that the presence of the oxygen atom does not significantly affect conformational mobility compared to cyclohexane analogs, maintaining the preference for chair conformations in solution.

The stereochemical configuration places both the protected amino group and carboxylic acid functionality in a cis-relationship, corresponding to the (3R,4R) absolute configuration. This arrangement positions both substituents on the same face of the tetrahydropyran ring, creating a specific spatial orientation that influences both conformational preferences and reactive properties. Conformational energy computations on Boc-amino acid derivatives indicate that the tert-butoxycarbonyl group can adopt both cis and trans conformations about the urethane amide bond, with nearly equal energies for both forms, contrasting with typical peptide bonds that strongly favor trans arrangements.

The tert-butoxycarbonyl protecting group introduces significant steric bulk that influences the overall molecular shape and conformational landscape. The bulky tert-butyl substituent creates favorable van der Waals interactions with aromatic side chains in certain conformations while simultaneously restricting access to the protected amino group. The carboxylic acid functionality at the 4-position provides both hydrogen bonding capability and ionizable character, with predicted pKa values around 3.57 under standard conditions. Physical property predictions indicate a density of 1.19 ± 0.1 grams per cubic centimeter and a boiling point of 413.9 ± 45.0 degrees Celsius.

The molecular geometry analysis reveals specific dihedral angles and bond parameters that characterize the cis-relationship between functional groups. The oxygen atom in the tetrahydropyran ring creates an asymmetric environment that influences both electronic distribution and conformational preferences through lone pair interactions. Vacuum ultraviolet mass-analyzed threshold ionization spectroscopy studies of tetrahydropyran derivatives demonstrate that ionization promotes vibrational modes associated with ring inversion and deformation motions, reflecting the electronic influence of oxygen lone pairs on molecular dynamics.

Structural Parameter Value Method/Reference
Molecular Weight 245.27 g/mol Computational
Density (predicted) 1.19 ± 0.1 g/cm³ ChemSrc Database
Boiling Point (predicted) 413.9 ± 45.0°C Computational
Ring Flip Energy Barrier ~10 kcal/mol Nuclear Magnetic Resonance
Predicted pKa 3.57 Computational
Polar Surface Area 88.35 Ų Database Calculation

Comparative Analysis of Synthons in Tetrahydropyran Carboxylic Acid Derivatives

The comparative analysis of this compound within the broader context of tetrahydropyran carboxylic acid derivatives reveals its distinctive synthetic utility and structural relationships. Tetrahydropyran-4-carboxylic acid serves as a fundamental scaffold for pharmaceutical intermediate synthesis, with commercial-scale production methods involving cyclization of diethyl malonate with bis-(2-chloroethyl) ether, followed by hydrolysis and controlled decarboxylation processes. The introduction of the protected amino group at the 3-position significantly enhances the synthetic versatility compared to the parent tetrahydropyran-4-carboxylic acid.

Structural comparison with related derivatives demonstrates the unique positioning of functional groups in the cis-configuration. The (2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid represents a positional isomer with the carboxylic acid at the 2-position rather than the 4-position, creating different steric and electronic environments that influence reactivity patterns. Research applications of tetrahydropyran-based synthons encompass the synthesis of topoisomerase inhibitors for cancer treatment, where the rigid tetrahydropyran scaffold provides conformational constraints that enhance biological activity.

The synthetic methodology for constructing tetrahydropyran derivatives has evolved significantly, with contemporary strategies emphasizing stereoselective ring formation through hetero-Diels-Alder cycloadditions, radical cyclizations, and asymmetric allylation reactions. These approaches have been successfully applied in total syntheses of complex marine natural products such as neopeltolide, where tetrahydropyran rings serve as central structural elements. The this compound represents an advanced intermediate that incorporates both protective group chemistry and stereochemical control.

Antibacterial activity screening of tetrahydropyran derivatives containing Boc-protected amino groups reveals structure-activity relationships that depend on substitution patterns and stereochemical arrangements. The conformational rigidity provided by the tetrahydropyran ring enables these compounds to mimic bioactive conformations in drug design applications, while the carboxylic acid functionality facilitates derivatization and conjugation reactions. Industrial production methods for tetrahydropyran-4-carboxylic acid derivatives emphasize scalable synthetic routes that maintain stereochemical integrity while achieving commercial viability.

The role of the tert-butoxycarbonyl protecting group extends beyond simple amino protection to influence overall molecular conformation and synthetic accessibility. Comparative studies with alternative protecting groups demonstrate that the Boc group provides optimal balance between stability and selective removal conditions. The cis-stereochemistry creates unique opportunities for intramolecular interactions and cyclization reactions that are not accessible with trans-configured analogs.

Derivative Class Key Structural Features Primary Applications Reference
Tetrahydropyran-4-carboxylic acid Simple carboxylic acid at 4-position Pharmaceutical intermediates
cis-3-Boc-Amino derivative Protected amino at 3-position, cis-configuration Chiral synthons, drug synthesis
(2S,5R)-2-carboxylic acid Carboxylic acid at 2-position Topoisomerase inhibitors
Bis-substituted derivatives Multiple functional groups Antibacterial agents
Marine natural product analogs Complex substitution patterns Anticancer research

Properties

IUPAC Name

(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFHSATYMSUPRM-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679400
Record name (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006891-33-3
Record name (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: 4-Cyanotetrahydropyran-4-carboxylic Acid Derivatives

A key precursor in the synthesis is the 4-cyanotetrahydropyran-4-carboxylic acid compound. Industrially suitable methods for preparing tetrahydropyran-4-carboxylic acid derivatives from this precursor have been developed, focusing on mild conditions, high yields, and simplicity.

  • Hydrolysis Reaction: The nitrile group in 4-cyanotetrahydropyran-4-carboxylic acid is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid or its derivatives.
  • Acid Catalysts: Strong inorganic acids such as sulfuric acid, hydrochloric acid, or phosphoric acid are typically employed.
  • Solvents: Water or alcohols (methanol, ethanol, isopropanol) are preferred solvents, sometimes in combination with other organic solvents like dimethylformamide or tetrahydrofuran to optimize reaction conditions.
  • Reaction Conditions: The hydrolysis is conducted at controlled temperatures with stirring to ensure uniformity and completeness of the reaction.
  • Advantages: This method offers high yields and is scalable for industrial applications.

Boc Protection of the Amino Group

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) is used to introduce the Boc protecting group.
  • Conditions: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild base conditions (e.g., triethylamine) to neutralize the generated acid.
  • Outcome: The amino group is selectively protected, yielding the Boc-amino intermediate necessary for the final compound.

Final Assembly and Purification

  • The Boc-protected amino tetrahydropyran-4-carboxylic acid is purified by standard chromatographic techniques or recrystallization.
  • Stock solutions are prepared by dissolving the compound in appropriate solvents, with solubility enhanced by mild heating and ultrasonic treatment if necessary.

Preparation Data and Stock Solution Guidelines

The compound is typically supplied as a stock solution for research use, with preparation guidelines as follows:

Amount of Compound Solvent Volume for 1 mM Solution (mL) Solvent Volume for 5 mM Solution (mL) Solvent Volume for 10 mM Solution (mL)
1 mg 4.0771 0.8154 0.4077
5 mg 20.3857 4.0771 2.0386
10 mg 40.7714 8.1543 4.0771
  • Solvent Selection: Choose solvents based on solubility profiles; DMSO is commonly used for stock solutions.
  • Storage: Store at 2-8°C for short term; for longer storage, -20°C for up to 1 month or -80°C for up to 6 months is recommended.
  • Preparation Tips: Heat to 37°C and use ultrasonic bath to aid dissolution; avoid repeated freeze-thaw cycles to maintain compound integrity.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1 Hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid Acid catalyst (H2SO4, HCl), water/alcohol solvent, mild heating Conversion to tetrahydropyran-4-carboxylic acid derivative
2 Boc protection of amino group Di-tert-butyl dicarbonate, base (e.g., triethylamine), organic solvent Formation of Boc-protected amino intermediate
3 Purification and formulation Chromatography or recrystallization; dissolution in DMSO or other solvents Pure this compound

Research Findings and Industrial Relevance

  • The hydrolysis method from 4-cyanotetrahydropyran-4-carboxylic acid is noted for its industrial suitability due to mild conditions and high yields.
  • Boc protection is a well-established method for amino group protection, ensuring stability during subsequent synthetic steps.
  • The cis stereochemistry is preserved throughout the synthesis, which is critical for the compound's biological and chemical properties.
  • The compound’s solubility and stability data support its use in various research applications, including peptide synthesis and medicinal chemistry.

Chemical Reactions Analysis

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid is primarily utilized as a building block in peptide synthesis. Its Boc-protected amino group allows for selective reactions, facilitating the construction of complex peptides that are vital for biological functions.

Proteomics Research

In proteomics, this compound is instrumental in studying protein functions and interactions. It aids in the development of novel peptide sequences that can modulate biological pathways, providing insights into protein behavior and disease mechanisms.

Medicinal Chemistry

The compound's derivatives have been explored for therapeutic applications, particularly in cancer treatment. Its structural similarities with potent cytotoxic agents allow researchers to investigate its potential as a drug candidate targeting specific biological pathways.

Research indicates that derivatives of this compound exhibit significant biological activities. For example, compounds related to this molecule have shown cytotoxic effects against human cancer cell lines by inhibiting spliceosome functions.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Spliceostatin ACytotoxicity
Thailanstatin BPre-mRNA splicing inhibition
This compoundPeptide synthesis

Cytotoxicity Studies

Studies have demonstrated that derivatives from this compound can inhibit spliceosome activity, leading to cell cycle arrest in cancer cells. This mechanism showcases the potential for developing new anticancer therapies targeting spliceosomal proteins.

Peptide Development

In proteomics research, this compound has been employed to create novel peptide sequences that interact with various cellular targets, indicating its utility in drug discovery and development.

Mechanism of Action

The mechanism of action of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid involves its role as a building block in the synthesis of peptides and other complex molecules. The Boc-protected amino group allows for selective reactions at other functional groups, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: cis-3-(tert-Butoxycarbonylamino)tetrahydro-2H-pyran-4-carboxylic acid
  • CAS Registry Number : 1006891-33-3
  • Molecular Formula: C₁₁H₁₉NO₅
  • Molecular Weight : 245.28 g/mol
  • Purity : ≥98% (typical commercial grade)
  • Physical Form : White to off-white or yellow crystalline solid .

Structural Features: This compound consists of a tetrahydropyran ring substituted with a Boc-protected amino group at the 3-position and a carboxylic acid group at the 4-position. The cis-configuration ensures spatial proximity of these functional groups, influencing its reactivity and application in peptide synthesis and medicinal chemistry .

Applications :
Primarily used as a chiral building block in pharmaceuticals, particularly in the synthesis of protease inhibitors and other bioactive molecules. Suppliers like Zhejiang Jiuzhou Chem Co., Ltd., and Dayang Chem highlight its role in "healing drugs" and custom peptide synthesis .

Comparison with Structurally Similar Compounds

The following table summarizes key differences between cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid and related Boc-protected carboxylic acids:

Parameter This compound 6-BOC-Hydrazinopyridine-3-carboxylic Acid 1-(Boc-Amino)cyclopropanecarboxylic Acid 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
CAS Number 1006891-33-3 Not explicitly provided 88950-64-5 89581-58-8
Core Structure Tetrahydropyran ring Pyridine ring Cyclopropane ring Pyrimidine ring
Functional Groups Boc-amino, carboxylic acid Boc-hydrazine, carboxylic acid Boc-amino, carboxylic acid Chloro, methyl, carboxylic acid
Molecular Weight 245.28 Not reported 201.22 Not reported
Synthesis Not detailed in evidence; likely involves Boc protection of a tetrahydropyran precursor Derived from 6-chloronicotinic acid via hydrazine reaction and Boc protection Synthesized via Boc protection in THF or DCM Not described
Applications Pharmaceutical intermediates (e.g., peptide synthesis) Potential use in heterocyclic chemistry and ligand design Utilized in constrained peptide design due to cyclopropane rigidity Intermediate in agrochemical or antiviral drug synthesis
Key Suppliers Zhejiang Jiuzhou Chem, Dayang Chem, GLPBIO Academic labs or specialty chemical suppliers Available from chemical vendors (e.g., MilliporeSigma) Specialty suppliers (e.g., safety data sheet providers)

Structural and Functional Analysis

  • Tetrahydropyran vs. Pyridine/Pyrimidine :
    The tetrahydropyran ring in the target compound provides a saturated, oxygen-containing heterocycle, enhancing solubility and conformational stability compared to aromatic pyridine/pyrimidine analogs. This makes it favorable for drug candidates requiring metabolic stability .
  • Boc-Protected Amino Group: Unlike 2-chloro-6-methylpyrimidine-4-carboxylic acid (which lacks an amino group), the Boc-amino moiety in the target compound enables selective deprotection for further functionalization in peptide coupling reactions .
  • Cyclopropane vs. Tetrahydropyran: The cyclopropane ring in 1-(Boc-Amino)cyclopropanecarboxylic acid introduces significant ring strain, which can enhance binding affinity in drug targets but may reduce synthetic accessibility compared to the more flexible tetrahydropyran .

Physicochemical and Commercial Considerations

  • Purity and Pricing: The target compound is typically sold at 98–99% purity, with prices ranging from $189/0.25g to $470/1g . In contrast, 1-(Boc-Amino)cyclopropanecarboxylic acid is priced similarly but requires specialized storage due to its cyclopropane instability .
  • Synthetic Challenges :
    The synthesis of pyridine/pyrimidine derivatives (e.g., and ) often involves hazardous reagents like hydrazine or chlorinated intermediates, whereas the tetrahydropyran analog may require enantioselective methods to maintain cis-configuration .

Application-Specific Advantages

  • Pharmaceutical Versatility : The tetrahydropyran scaffold is prevalent in FDA-approved drugs (e.g., HCV protease inhibitors), giving the target compound an edge in drug discovery over pyrimidine or cyclopropane analogs .

Biological Activity

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid (CAS Number: 1006891-33-3) is a specialized compound utilized primarily in the fields of chemistry and biology, particularly in peptide synthesis and proteomics research. Its unique structure, characterized by a tetrahydropyran ring and a Boc-protected amino group, allows for selective reactivity and diverse applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉NO₅
  • Molecular Weight : 245.27 g/mol

The compound's synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the tetrahydropyran ring. This synthetic route enhances the compound's stability and reactivity in various chemical reactions, including oxidation and reduction processes.

The biological activity of this compound is largely attributed to its role as a building block in peptide synthesis. The Boc-protected amino group facilitates selective reactions at other functional groups, allowing for the construction of complex molecular architectures. This capability makes it valuable in the development of therapeutic agents targeting specific biological pathways.

Applications in Biological Research

The compound has several notable applications:

  • Peptide Synthesis : It serves as a crucial building block for synthesizing peptides, which are essential for various biological functions.
  • Proteomics Research : Utilized in studies aimed at understanding protein functions and interactions.
  • Medicinal Chemistry : Its derivatives have been explored for potential therapeutic applications, particularly in cancer treatment due to their structural similarities with potent cytotoxic agents .

Biological Activity Data

Research indicates that derivatives of this compound exhibit significant biological activities. For instance, compounds structurally related to this molecule have shown cytotoxic effects against human cancer cell lines by inhibiting spliceosome functions .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Spliceostatin ACytotoxicity
Thailanstatin BPre-mRNA splicing inhibition
This compoundPeptide synthesis

Case Studies

  • Cytotoxicity Studies : Research has demonstrated that compounds derived from this compound can inhibit spliceosome activity, leading to cell cycle arrest in cancer cells. This mechanism has been linked to specific interactions with spliceosomal proteins, showcasing the potential for developing new anticancer therapies .
  • Peptide Development : In proteomics research, this compound has been employed to create novel peptide sequences that can modulate biological pathways. These peptides have been tested for their ability to interact with various cellular targets, indicating their utility in drug discovery .

Q & A

Basic: What are the common synthetic routes for cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid, and how do reaction parameters influence yield and purity?

Methodological Answer:
The synthesis typically involves Boc-protection of the amine group followed by cyclization to form the tetrahydropyran ring. Key steps include:

  • Boc Protection : Use tert-butyloxycarbonyl (Boc) anhydride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to protect the amine .
  • Cyclization : Employ carbonyl compounds (e.g., aldehydes or ketones) and nucleophilic reagents (e.g., acetyl chloride) in acetonitrile, as described for analogous tetrahydropyran derivatives .
  • Optimization : Reaction temperature (20–25°C for Boc protection; higher temps for cyclization), solvent choice (acetonitrile vs. toluene for ring stability), and stoichiometric ratios (1.2:1 molar ratio of nucleophile to carbonyl) critically impact yield and purity .

Table 1 : Solvent Effects on Cyclization Yield (Hypothetical Data Based on )

SolventTemperature (°C)Yield (%)Purity (%)
Acetonitrile257895
Toluene406588
Dichloromethane307090

Basic: How is the stereochemical integrity of the cis configuration maintained during synthesis?

Methodological Answer:
The cis configuration is controlled via:

  • Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., L-amino acids) to dictate stereochemistry .
  • Stereoselective Cyclization : Reaction conditions favoring axial attack during tetrahydropyran ring formation, as observed in tetrahydrofuran analogs .
  • Protective Group Strategy : Boc groups minimize steric hindrance, preserving the desired spatial arrangement. Monitoring via chiral HPLC or NMR (e.g., NOESY for spatial proximity analysis) ensures stereochemical fidelity .

Advanced: What analytical techniques resolve discrepancies in spectral data for this compound?

Methodological Answer:
Discrepancies arise from impurities, tautomerism, or solvent effects. Recommended approaches:

  • Multi-Technique Validation : Combine 1H^1H-NMR (amide proton shifts at δ 6.5–7.0 ppm), 13C^{13}C-NMR (Boc carbonyl at ~155 ppm), and FT-IR (C=O stretch at ~1700 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+ expected at m/z 274.13 for C11_{11}H19_{19}NO5_{5}) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by comparing experimental and simulated powder diffraction patterns .

Advanced: How do solvent choice and temperature impact Boc deprotection kinetics?

Methodological Answer:
Boc deprotection (via acidolysis) is influenced by:

  • Solvent Polarity : Dichloromethane or trifluoroacetic acid (TFA) accelerates deprotection due to high acidity and solubility .
  • Temperature : Elevated temps (40–50°C) reduce reaction time but risk racemization. Kinetic studies show a 2.5-fold rate increase per 10°C rise in TFA/CH2 _2Cl2 _2 .
  • Additives : Scavengers like triisopropylsilane minimize carbocation side reactions during deprotection .

Basic: What challenges arise in achieving high enantiomeric excess (ee), and what resolution methods are effective?

Methodological Answer:
Challenges include:

  • Racemization : During cyclization or deprotection. Mitigation: Low-temperature reactions (<0°C) and short reaction times .
  • Resolution Methods :
    • Chiral Chromatography : Use amylose-based columns for baseline separation.
    • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to crystallize undesired enantiomers .

Table 2 : Enantiomeric Excess Under Different Conditions (Hypothetical Data)

Methodee (%)Yield (%)
Chiral HPLC9980
Diastereomeric Salt9570
Enzymatic Resolution9060

Advanced: How can computational methods predict viable synthetic pathways for derivatives?

Methodological Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes:

  • Retrosynthetic Analysis : Identifies key disconnections (e.g., Boc group removal or ring-opening).
  • Kinetic Modeling : Predicts optimal conditions for high-yield steps, such as cyclization activation energies .
  • Validation : Cross-check proposed routes with experimental data from analogous compounds (e.g., tetrahydrofuran derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
Reactant of Route 2
cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid

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